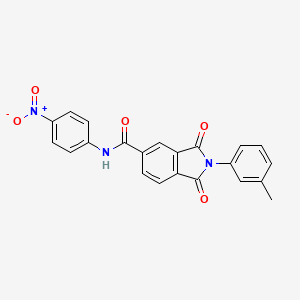
2-(3-methylphenyl)-N-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methylphenyl)-N-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as MI-2, is a small molecule inhibitor that has gained attention for its potential use in cancer treatment. MI-2 is a member of the isoindolinone family of compounds and has shown promising results in preclinical studies.
Mechanism of Action
2-(3-methylphenyl)-N-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide works by binding to the active site of MALT1 and preventing its activity. MALT1 is a protease that cleaves proteins involved in cell signaling pathways. By inhibiting MALT1, this compound disrupts these pathways and prevents the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of immune and inflammatory responses.
Advantages and Limitations for Lab Experiments
One advantage of 2-(3-methylphenyl)-N-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide is its specificity for MALT1. This specificity makes it a useful tool for studying the role of MALT1 in cancer and other diseases. However, this compound has limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on 2-(3-methylphenyl)-N-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide. One area of interest is the development of more potent and selective inhibitors of MALT1. Another area of interest is the use of this compound in combination with other cancer treatments, such as chemotherapy or immunotherapy. Additionally, this compound may have potential applications in the treatment of other diseases, such as autoimmune disorders. Further research is needed to fully explore the potential of this compound in these areas.
Synthesis Methods
The synthesis of 2-(3-methylphenyl)-N-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide involves a multistep process that includes the reaction of 3-methylbenzaldehyde with nitrobenzene to form 3-methyl-N-(4-nitrophenyl)propiophenone. This intermediate is then reacted with phthalic anhydride to form this compound.
Scientific Research Applications
2-(3-methylphenyl)-N-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of a protein called MALT1, which is involved in the growth and survival of cancer cells. This compound has been found to be particularly effective against lymphoma and leukemia cells.
properties
IUPAC Name |
2-(3-methylphenyl)-N-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O5/c1-13-3-2-4-17(11-13)24-21(27)18-10-5-14(12-19(18)22(24)28)20(26)23-15-6-8-16(9-7-15)25(29)30/h2-12H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQMDPGDDYPDED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-acetyl-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-4-piperidinamine](/img/structure/B5001223.png)
![3-chloro-5-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5001226.png)
![5-{3-methoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5001232.png)
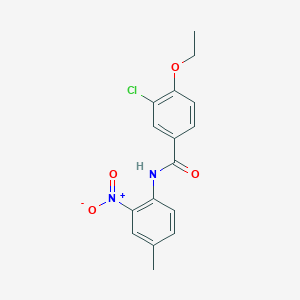
![N-benzyl-3-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5001241.png)
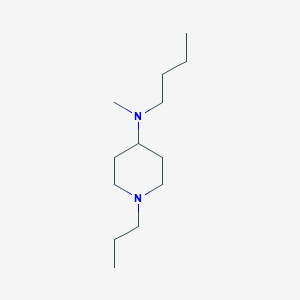
![N-(4-fluorophenyl)-2-[1-methyl-5-oxo-3-(3-phenylpropyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B5001249.png)
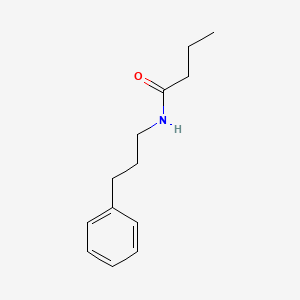
![2-({2-nitro-4-[(3-nitrophenyl)sulfonyl]phenyl}amino)ethanol](/img/structure/B5001266.png)
![N-[5-(4-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5001275.png)
![3-[(4-ethylpiperazin-1-yl)sulfonyl]-N-phenylbenzamide](/img/structure/B5001280.png)
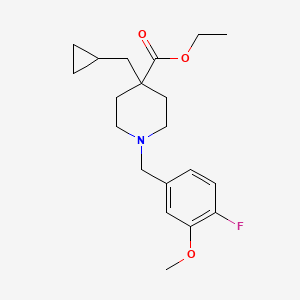
![4-chloro-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B5001298.png)
![4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B5001317.png)